![molecular formula C11H21NO3 B6599083 tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate CAS No. 1785229-94-8](/img/structure/B6599083.png)
tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate, also known as TBEMC, is an organic compound that has been widely used in scientific research and laboratory experiments. It is a white, solid crystalline compound that is insoluble in water, but is soluble in organic solvents. TBEMC has a variety of scientific applications, from its use in the synthesis of other compounds to its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate has a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 2-hydroxy-3-methyl-3-butyl-3-oxetanyl-2-ethylcarbamate, which is used as an intermediate in the synthesis of certain pharmaceuticals. It has also been used to study the mechanism of action of certain enzymes, such as the enzyme acetylcholinesterase.
Wirkmechanismus
Tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate is known to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate binds to the active site of the enzyme, preventing it from breaking down acetylcholine and thus increasing its concentration in the body.
Biochemical and Physiological Effects
The increased concentration of acetylcholine in the body due to tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate has a variety of biochemical and physiological effects. It has been shown to increase alertness, attention, and memory, as well as reduce fatigue and improve overall cognitive performance. It has also been shown to increase muscle strength and reduce muscle fatigue, making it potentially beneficial for athletes.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable, meaning it can be stored for long periods of time without significant degradation. However, it is important to note that tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate is a relatively potent inhibitor of acetylcholinesterase, and thus should be handled with care in the laboratory.
Zukünftige Richtungen
The potential applications of tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate are far-reaching, and there are many possible future directions for research. One potential direction is the development of tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate-based drugs for the treatment of cognitive disorders, such as Alzheimer’s disease. Additionally, tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate could be used to study the effects of acetylcholine on other physiological processes, such as muscle contraction and cardiovascular function. Finally, tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate could be used to develop new synthetic methods for the production of other compounds, such as pharmaceuticals.
Synthesemethoden
Tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl alcohol with ethyl chloroformate, which yields tert-butyl chloroformate. This compound can then be reacted with 3-methyloxetane to form the desired product, tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-6-5-11(4)7-14-8-11/h5-8H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVSYWGIMSVUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate](/img/structure/B6599004.png)


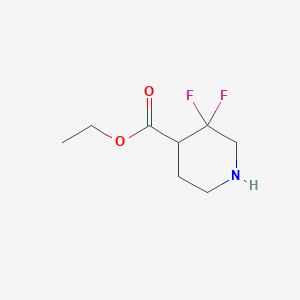
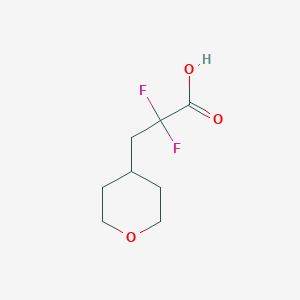
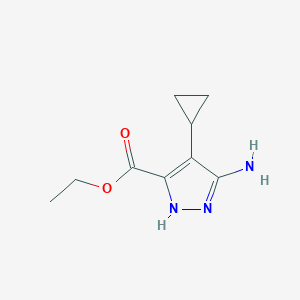
![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)
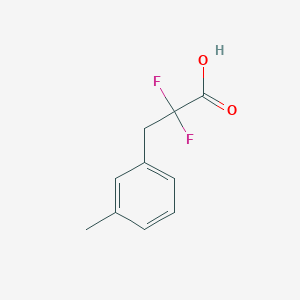
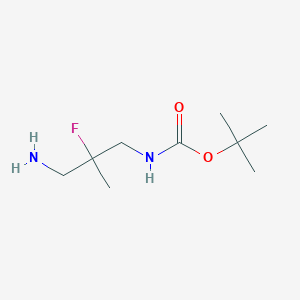
![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)



![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)